
N-(2-Methyl-3-chloro-4-hydroxyphenyl)anthranilic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methyl-3-chloro-4-hydroxyphenyl)anthranilic acid, also known as N-3-cl-4-hmpa, belongs to the class of organic compounds known as aminobenzoic acids. These are benzoic acids containing an amine group attached to the benzene moiety. N-(2-Methyl-3-chloro-4-hydroxyphenyl)anthranilic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, N-(2-methyl-3-chloro-4-hydroxyphenyl)anthranilic acid is primarily located in the membrane (predicted from logP).
科学的研究の応用
Metabolism and Pharmacokinetics
N-(2-Methyl-3-chloro-4-hydroxyphenyl)anthranilic acid, a metabolite of Tolfenamic acid, has been the subject of various studies focusing on its metabolism and pharmacokinetics. Research demonstrates that this compound is formed as a metabolite in vivo after the administration of Tolfenamic acid, indicating its significance in drug metabolism and pharmacokinetics. For instance, studies have utilized advanced techniques like 800 MHz HPLC−NMR spectroscopy to analyze urine samples and identify metabolites of Tolfenamic acid, including N-(2-Methyl-3-chloro-4-hydroxyphenyl)anthranilic acid (Sidelmann et al., 1997). Additionally, other investigations have focused on analyzing serum and urine samples to detect and structurally characterize the metabolites of Tolfenamic acid, again identifying N-(2-Methyl-3-chloro-4-hydroxyphenyl)anthranilic acid as a key metabolite (Pedersen et al., 1981).
Chemical Synthesis and Reactivity
The compound has also been explored in the context of chemical synthesis and reactivity. Research in this area includes the development of new chemical reactions and the synthesis of novel compounds. For example, studies on the palladium-catalyzed N-allylation of anthranilic acids, including compounds structurally related to N-(2-Methyl-3-chloro-4-hydroxyphenyl)anthranilic acid, provide insights into novel synthetic pathways and chemical reactivity (Hikawa & Yokoyama, 2011).
Biological and Pharmacological Properties
Furthermore, research into the biological and pharmacological properties of N-(2-Methyl-3-chloro-4-hydroxyphenyl)anthranilic acid and related compounds has been conducted. This includes studies on their anti-inflammatory, analgesic, and antiviral properties, offering potential therapeutic applications. Investigations into new halogenated series of quinoline derivatives, for instance, have shown that some derivatives exhibit significant analgesic and antiinflammatory activities, highlighting the therapeutic potential of these compounds (Savini et al., 1990).
特性
CAS番号 |
77605-73-3 |
|---|---|
分子式 |
C14H12ClNO3 |
分子量 |
277.7 g/mol |
IUPAC名 |
2-(3-chloro-4-hydroxy-2-methylanilino)benzoic acid |
InChI |
InChI=1S/C14H12ClNO3/c1-8-10(6-7-12(17)13(8)15)16-11-5-3-2-4-9(11)14(18)19/h2-7,16-17H,1H3,(H,18,19) |
InChIキー |
VRNDVGVAHVCCCU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1Cl)O)NC2=CC=CC=C2C(=O)O |
正規SMILES |
CC1=C(C=CC(=C1Cl)O)NC2=CC=CC=C2C(=O)O |
その他のCAS番号 |
77605-73-3 |
同義語 |
N-(3-chloro-4-hydroxy-2-methylphenyl)anthranilic acid N-3-Cl-4-HMPA |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Pyrido[1,2-e]purin-4-yl)amino-ethanol](/img/structure/B1200523.png)
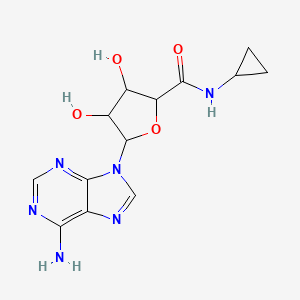
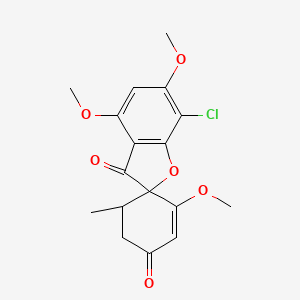
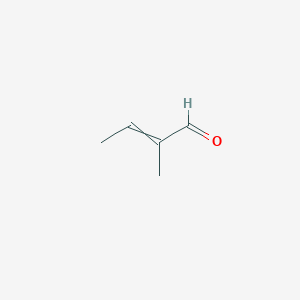
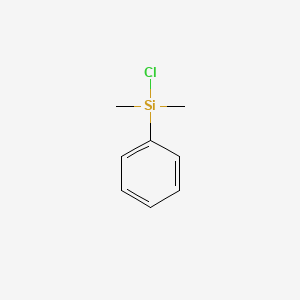
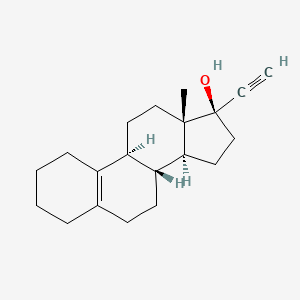
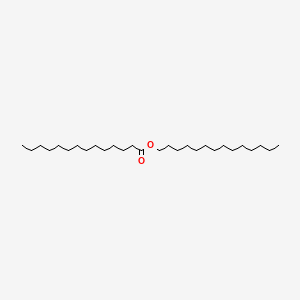

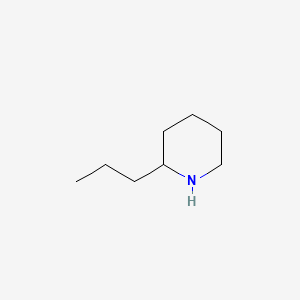

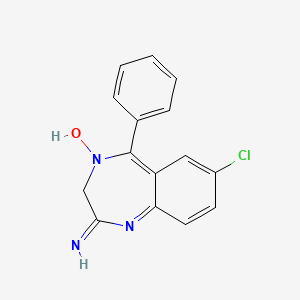
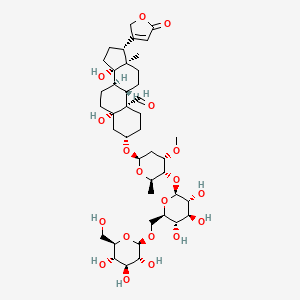

![2-[(2-Carbamoylsulfanylacetyl)amino]benzoic acid](/img/structure/B1200546.png)